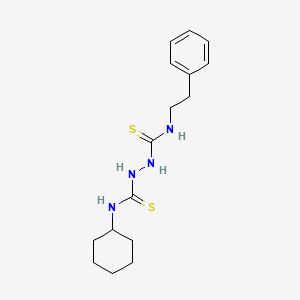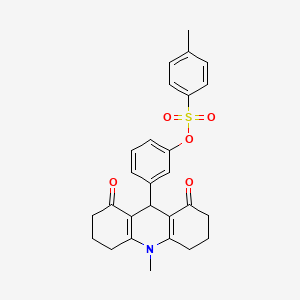![molecular formula C16H21N3O B4693696 (1H-indol-3-ylmethylene)[3-(4-morpholinyl)propyl]amine](/img/structure/B4693696.png)
(1H-indol-3-ylmethylene)[3-(4-morpholinyl)propyl]amine
説明
(1H-indol-3-ylmethylene)[3-(4-morpholinyl)propyl]amine, also known as IMP, is a chemical compound that has gained significant attention in scientific research due to its potential applications in the pharmaceutical industry.
科学的研究の応用
(1H-indol-3-ylmethylene)[3-(4-morpholinyl)propyl]amine has shown promising results in various scientific research fields, including medicinal chemistry, drug discovery, and neuroscience. It has been studied for its potential as an anti-cancer agent, anti-inflammatory agent, and anti-depressant. Additionally, (1H-indol-3-ylmethylene)[3-(4-morpholinyl)propyl]amine has been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
作用機序
(1H-indol-3-ylmethylene)[3-(4-morpholinyl)propyl]amine acts as a monoamine oxidase inhibitor, which means it inhibits the breakdown of neurotransmitters such as serotonin, dopamine, and norepinephrine. By increasing the levels of these neurotransmitters in the brain, (1H-indol-3-ylmethylene)[3-(4-morpholinyl)propyl]amine may have a positive effect on mood, cognition, and behavior.
Biochemical and Physiological Effects
Studies have shown that (1H-indol-3-ylmethylene)[3-(4-morpholinyl)propyl]amine can increase the levels of serotonin, dopamine, and norepinephrine in the brain, leading to improved mood and cognitive function. It has also been shown to have anti-inflammatory effects and may be useful in the treatment of inflammatory diseases such as arthritis.
実験室実験の利点と制限
One advantage of using (1H-indol-3-ylmethylene)[3-(4-morpholinyl)propyl]amine in lab experiments is its ability to selectively inhibit monoamine oxidase, which can be useful in studying the effects of specific neurotransmitters on behavior and cognition. However, one limitation of using (1H-indol-3-ylmethylene)[3-(4-morpholinyl)propyl]amine is its potential for toxicity at high doses, which must be carefully monitored in lab experiments.
将来の方向性
There are several potential future directions for research on (1H-indol-3-ylmethylene)[3-(4-morpholinyl)propyl]amine. One area of interest is its potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, further research is needed to determine the optimal dosage and administration of (1H-indol-3-ylmethylene)[3-(4-morpholinyl)propyl]amine for therapeutic use. Finally, (1H-indol-3-ylmethylene)[3-(4-morpholinyl)propyl]amine may be useful in studying the role of neurotransmitters in behavior and cognition, which could have implications for the treatment of psychiatric disorders.
特性
IUPAC Name |
1-(1H-indol-3-yl)-N-(3-morpholin-4-ylpropyl)methanimine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O/c1-2-5-16-15(4-1)14(13-18-16)12-17-6-3-7-19-8-10-20-11-9-19/h1-2,4-5,12-13,18H,3,6-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDEVNAQTCIUJSA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCCN=CC2=CNC3=CC=CC=C32 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-{[4-ethyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-(2-hydroxyphenyl)acetamide](/img/structure/B4693628.png)
![N-[1-(4-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-5-isobutyl-3-isoxazolecarboxamide](/img/structure/B4693636.png)
![1-{2-[2-(2-fluorophenoxy)ethoxy]ethyl}pyrrolidine](/img/structure/B4693645.png)
![4-[2-(3,4-dimethoxyphenyl)ethyl]-5-[4-(1H-pyrrol-1-yl)phenyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B4693646.png)
![2,2,4-trimethyl-1-({[5-(4-pyridinyl)-1,3,4-oxadiazol-2-yl]thio}acetyl)-1,2-dihydroquinoline](/img/structure/B4693653.png)
![ethyl 4-benzyl-1-{[1-(1,3-thiazol-2-yl)-1H-pyrrol-2-yl]methyl}-4-piperidinecarboxylate](/img/structure/B4693659.png)
![methyl 5-methyl-2-[({[4-(trifluoromethoxy)phenyl]amino}carbonothioyl)amino]-3-thiophenecarboxylate](/img/structure/B4693663.png)
![N-(2,5-difluorophenyl)-2-{4-[(6-ethoxy-2-oxo-2H-chromen-4-yl)methyl]-1-piperazinyl}acetamide](/img/structure/B4693665.png)
![4-[(5-imino-7-oxo-2-phenyl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6(7H)-ylidene)methyl]-2-methoxyphenyl 3-methylbenzoate](/img/structure/B4693672.png)
![4-(2,4-dichlorophenoxy)-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]butanamide](/img/structure/B4693680.png)
![N-[2-(benzoylamino)-3-(4-methylphenyl)acryloyl]glycine](/img/structure/B4693685.png)

![2-({[1-(2,5-dimethoxyphenyl)ethyl]amino}carbonyl)cyclohexanecarboxylic acid](/img/structure/B4693707.png)